Cas no 93670-28-1 (3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester)

3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester
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- Inchi: 1S/C11H12O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-5,9H,6H2,1-2H3
- InChI Key: FQIXNTNFDDVRKP-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C)C=C2C(C(OC)=O)C1
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.5Ų
3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785095-0.1g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 0.1g |
$892.0 | 2024-05-22 | |
Enamine | EN300-785095-0.25g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 0.25g |
$933.0 | 2024-05-22 | |
Enamine | EN300-785095-2.5g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 2.5g |
$1988.0 | 2024-05-22 | |
Ambeed | A1132111-1g |
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 1g |
$727.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063876-1g |
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 1g |
¥4991.0 | 2024-04-17 | |
Enamine | EN300-785095-5.0g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 5.0g |
$2940.0 | 2024-05-22 | |
Enamine | EN300-785095-0.05g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 0.05g |
$851.0 | 2024-05-22 | |
Enamine | EN300-785095-10.0g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 10.0g |
$4360.0 | 2024-05-22 | |
Enamine | EN300-785095-1.0g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 1.0g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-785095-0.5g |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
93670-28-1 | 95% | 0.5g |
$974.0 | 2024-05-22 |
3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester
Introduction to 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester (CAS No. 93670-28-1)
3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester, identified by the CAS number 93670-28-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its methyl ester functionality and the presence of a hydroxymethyl group, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The benzofuran core structure is a prominent feature in many bioactive natural products and synthetic drugs. Its aromatic system provides stability, while the fused heterocyclic ring allows for interactions with biological targets such as enzymes and receptors. In the case of 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester, the presence of a methyl group at the 5-position and the esterification of the carboxylic acid moiety at the 2-position introduce specific electronic and steric properties that can be exploited in designing novel pharmacophores.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the benzofuran derivative may interact with proteins involved in inflammatory pathways, making it a promising candidate for developing anti-inflammatory agents. The hydroxymethyl group at the 2-position is particularly noteworthy, as it can form hydrogen bonds with polar residues in protein active sites, enhancing binding affinity.
In addition to its potential as an anti-inflammatory agent, 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester has shown promise in preclinical studies as a precursor for more complex derivatives. Researchers have been exploring its utility in synthesizing analogs with enhanced pharmacological properties. For instance, modifications at the 3-position or further functionalization of the ester group could lead to compounds with improved solubility or selectivity for specific biological targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by esterification steps. Advances in green chemistry principles have also influenced the synthesis of this compound, with efforts to minimize waste and improve atom economy. Catalytic methods using transition metals have been particularly effective in facilitating key transformations while maintaining high selectivity.
From a regulatory perspective, 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester (CAS No. 93670-28-1) is subject to standard chemical safety guidelines to ensure safe handling during production and research. While it is not classified as a hazardous material under current regulations, proper laboratory protocols must be followed to prevent exposure and ensure environmental safety.
The role of this compound in medicinal chemistry extends beyond its direct therapeutic applications. It serves as an important intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical space for drug discovery. The benzofuran scaffold is versatile and can be further modified to produce derivatives with tailored biological activities.
Recent publications highlight the use of 3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester in designing inhibitors for enzymes implicated in metabolic diseases. The structural features of this compound allow it to mimic natural substrates or modulate enzyme activity through non-covalent interactions. Such findings underscore its potential as a lead compound for developing novel therapeutics targeting metabolic disorders.
The growing interest in natural product-inspired drug design has also led to investigations into biogenetically related analogs of this compound. By understanding the biosynthetic pathways that produce similar molecules in nature, chemists can rationally design derivatives with improved pharmacokinetic profiles or reduced toxicity.
In conclusion,3-Benzofurancarboxylic acid, 2,3-dihydro-5-methyl-, methyl ester (CAS No. 93670-28-1) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Its role as both a lead compound and synthetic intermediate underscores its importance in ongoing drug discovery efforts. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry research for years to come.
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